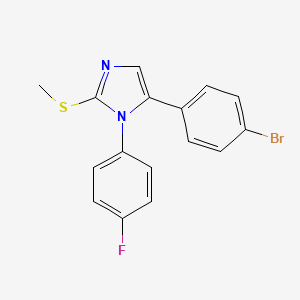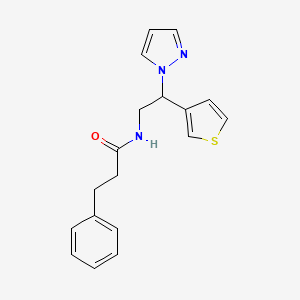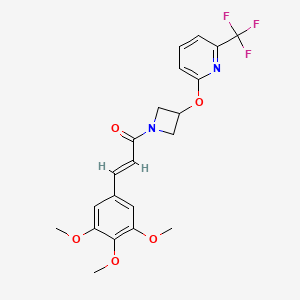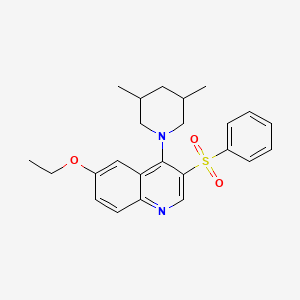![molecular formula C9H11ClF3N3O B2942934 2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide CAS No. 2411196-35-3](/img/structure/B2942934.png)
2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of compounds similar to “2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide” can be found in databases like ChemSpider . For example, 2-Chloro-5-(trifluoromethyl)pyridine has a molecular formula of C6H3ClF3N .Physical And Chemical Properties Analysis
For compounds similar to “this compound”, such as 2-Chloro-5-(trifluoromethyl)pyridine, the melting point is 32-34 °C (lit.), and the density is 1.417 g/mL at 25 °C (lit.) .作用機序
Safety and Hazards
The safety and hazards of these compounds can vary. For example, 2-Chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
2-chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3N3O/c10-4-7(17)14-3-1-2-6-5-15-16-8(6)9(11,12)13/h5H,1-4H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBZVJWHQJDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2942851.png)
![2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride](/img/structure/B2942852.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2942853.png)


![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)





![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)
![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)
